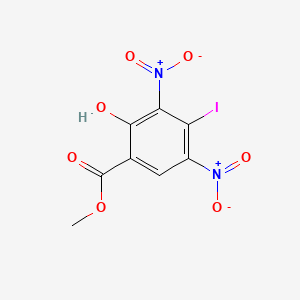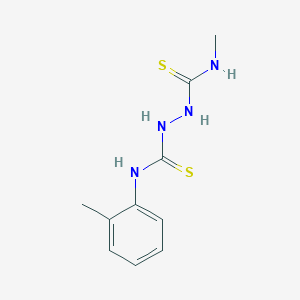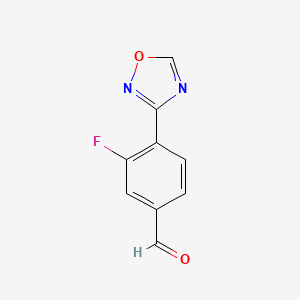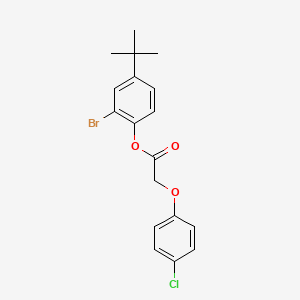
Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H5IN2O7. It is a derivative of benzoic acid, featuring both nitro and iodine substituents, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate typically involves the nitration of methyl 2-hydroxy-4-iodobenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the benzoate ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carbonyl derivatives.
Applications De Recherche Scientifique
Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dinitrobenzoate: Lacks the iodine substituent, making it less reactive in substitution reactions.
Methyl 2-hydroxy-3,5-dinitrobenzoate: Similar structure but without the iodine atom, affecting its reactivity and applications.
Methyl 2-hydroxy-4-iodobenzoate: Lacks the nitro groups, making it less versatile in redox reactions.
Uniqueness
Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate is unique due to the presence of both nitro and iodine substituents, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H5IN2O7 |
|---|---|
Poids moléculaire |
368.04 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate |
InChI |
InChI=1S/C8H5IN2O7/c1-18-8(13)3-2-4(10(14)15)5(9)6(7(3)12)11(16)17/h2,12H,1H3 |
Clé InChI |
GBCGHLHQIQJOSF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1O)[N+](=O)[O-])I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
methanol](/img/structure/B12456494.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456517.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)


![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12456551.png)
